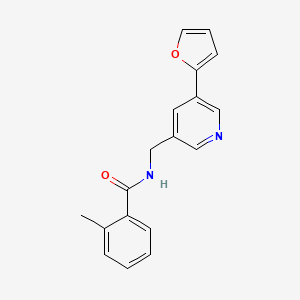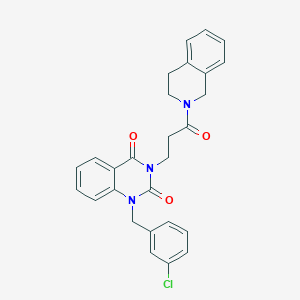
1-(3-chlorobenzyl)-3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazoline derivatives, including 1-(3-chlorobenzyl)-3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione, typically involves reactions that allow for the formation of the quinazoline skeleton. One approach is the reaction of 3-chloroquinoline-2,4-diones with ethanolamine, leading to compounds that can undergo molecular rearrangements to form quinazoline derivatives. This process may involve cleavage of the benzyl group if present at the C-3 position and can lead to the formation of new types of molecular rearrangements (Klásek, Lyčka, & Rouchal, 2020).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic quinazoline core, which in the case of our compound is modified by the attachment of a 3-chlorobenzyl group and a 3,4-dihydroisoquinolinyl-oxopropyl group. Spectroscopic methods, such as infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance (NMR), and single-crystal X-ray crystallography, are essential for confirming the structure of these compounds. These techniques have elucidated the structure of similar quinazoline derivatives, establishing the presence of intramolecular hydrogen bonds and confirming the quinazoline scaffold (El-Azab, Khalil, & Abdel-Aziz, 2021).
Chemical Reactions and Properties
Quinazoline derivatives engage in a variety of chemical reactions, reflecting their rich chemistry. For example, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents demonstrates the reactivity of quinazoline diones towards nucleophiles, leading to the formation of diverse functionalized derivatives. These reactions are crucial for further modifications and applications of quinazoline compounds (Kuryazov et al., 2010).
Aplicaciones Científicas De Investigación
Molecular Reactivity and Synthesis
- Quinazoline derivatives undergo unique molecular rearrangements when reacted with specific agents such as ethanolamine, leading to the formation of new compounds with potential biological activities. These reactions illustrate the reactivity of quinazoline compounds and their utility in synthesizing novel molecules with diverse chemical structures and potential applications in drug development and other fields of chemistry (Klásek, Lyčka, & Rouchal, 2020).
Synthesis Optimization
- The synthesis of quinazoline-2,4(1H,3H)-diones has been optimized using green chemistry principles, employing catalytic amounts of cesium carbonate and carbon dioxide. This method highlights the environmentally friendly approaches to synthesizing quinazoline derivatives, which are key intermediates in the production of various pharmaceuticals (Patil, Tambade, Jagtap, & Bhanage, 2008).
Antioxidant Properties
- Quinolinone derivatives, related to the quinazoline class, have been evaluated for their antioxidant properties in lubricating greases, demonstrating the potential of quinazoline compounds in industrial applications beyond pharmaceuticals. These findings suggest a broader applicability of quinazoline derivatives in materials science (Hussein, Ismail, & El-Adly, 2016).
Computational Studies
- Advanced computational studies, including vibrational spectroscopic analysis and density functional theory (DFT) methods, have been applied to quinazoline derivatives to understand their chemical properties better. Such studies are crucial for predicting the behavior of these compounds in various chemical environments and for designing new molecules with desired properties (Sebastian et al., 2015).
Novel Synthesis Approaches
- Innovative synthesis techniques for quinazoline derivatives using ionic liquids as recyclable catalysts have been developed. This approach emphasizes the role of quinazoline compounds in the advancement of green and sustainable chemistry (Patil, Tambade, Deshmukh, & Bhanage, 2009).
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O3/c28-22-9-5-6-19(16-22)17-31-24-11-4-3-10-23(24)26(33)30(27(31)34)15-13-25(32)29-14-12-20-7-1-2-8-21(20)18-29/h1-11,16H,12-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZLMZZFLFQBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



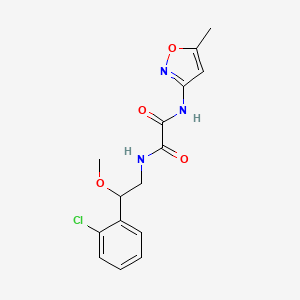
![3-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2494860.png)
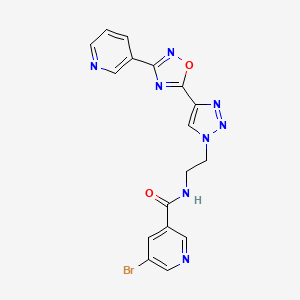

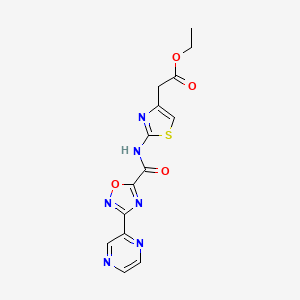
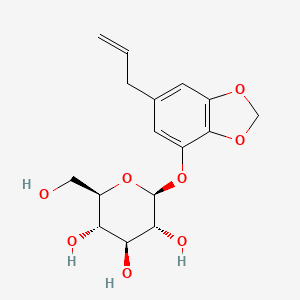

![3-Cyclopropyl-5-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2494872.png)
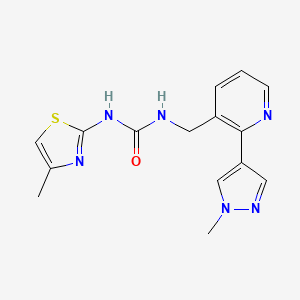

![Tert-butyl N-[[8-(prop-2-enoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2494879.png)
